molecular formula C26H25N5O2S B2449892 N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-99-7

N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2449892
CAS No.: 899760-99-7
M. Wt: 471.58
InChI Key: YSZAHOISWYJYPN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with various substituents attached to the phenyl rings

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N5O2S/c1-16(2)19-10-12-20(13-11-19)34(32,33)26-25-28-24(27-22-14-9-17(3)15-18(22)4)21-7-5-6-8-23(21)31(25)30-29-26/h5-16H,1-4H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZAHOISWYJYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often emphasize the optimization of reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the sulfonyl group yields sulfoxides or sulfones, while reduction leads to sulfides. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine include:

Uniqueness

What sets this compound apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2,4-dimethylphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its interaction with various molecular targets involved in cell proliferation and survival. The presence of the triazole and quinazoline moieties suggests potential inhibition of kinases and other enzymes critical for cancer cell growth.

Key Mechanisms:

  • Kinase Inhibition : Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on multiple kinases. For example, quinazoline derivatives have shown activity against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are pivotal in cancer progression .
  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. In vitro studies have shown IC₅₀ values in the low micromolar range for several tested cell lines, indicating potential for further development as an anticancer agent .

Biological Evaluation

A series of biological evaluations have been conducted to assess the compound's efficacy:

Cell Line Studies

Cell Line IC₅₀ (µM) Mechanism
HCT-116 (Colon Cancer)6.2Cell cycle arrest and apoptosis
T47D (Breast Cancer)27.3Inhibition of cell migration
A549 (Lung Cancer)15.0Induction of oxidative stress

These results highlight the compound's potential as a therapeutic agent across different types of cancer.

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of similar compounds:

  • Study on Quinazoline Derivatives : A study synthesized various quinazoline derivatives and evaluated their antiproliferative effects against several cancer cell lines. The results showed that modifications on the phenyl ring significantly influenced activity levels .
  • Triazole-Based Compounds : Research focusing on triazole derivatives indicated that compounds with bulky substituents exhibited enhanced kinase inhibition but reduced overall potency against cancer cells .

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